Yttrium oxide

Übersicht

Beschreibung

Yttrium oxide, also known as yttria, is a chemical compound with the formula Y₂O₃. It is a white, air-stable solid substance that is insoluble in water. This compound is known for its high thermal stability and resistance to water and alkalis, making it a key material in various high-temperature applications .

Wirkmechanismus

Target of Action

Yttrium oxide (Y2O3) nanoparticles are being explored for biological applications due to their excellent mechanical, thermal, and chemical stability, as well as their strong corrosion resistance and low toxicity . The primary targets of this compound are cells, particularly in the context of cancer treatment . Studies have shown that this compound nanoparticles can replace calcium in bone and liver tissues, suggesting these organs are the primary targets of intravenously injected yttrium .

Mode of Action

This compound nanoparticles interact with their targets primarily through physical and chemical interactions. For instance, in cancer treatment, this compound nanoparticles have been shown to increase levels of reactive oxygen species (ROS) generation, leading to DNA damage and induction of apoptosis and ferroptosis in cancer cells . In addition, the nanoparticles can cause disordered auxin signaling in plant cells, affecting their growth and development .

Biochemical Pathways

This compound nanoparticles affect several biochemical pathways. In cancer cells, they induce DNA damage and apoptosis, likely through the activation of the MAPK signaling pathway . They also enhance the ethylene and abscisic acid signaling pathways in plants . Furthermore, they specifically inhibit the expression of lignin synthesis-related genes .

Pharmacokinetics

It is known that this compound is a stable, white solid substance with a high thermal conductivity . It is insoluble in water, which may impact its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. In cancer treatment, this compound nanoparticles can induce cytotoxicity, genotoxicity, apoptosis, and ferroptosis in cancer cells . In plants, they can inhibit growth, induce root cell death, and disorder auxin signaling .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of this compound particles . Furthermore, due to the widespread application of rare earth oxide nanoparticles in various fields, their release into the environment is inevitable, and their potential toxicity and ecological impact have become a concern .

Biochemische Analyse

Biochemical Properties

Yttrium oxide nanoparticles (Y2O3 NPs) are being explored for biological applications due to their excellent mechanical, thermal, and chemical stability, strong corrosion resistance, and low toxicity . The biochemical properties of this compound make it a promising candidate for various applications in the field of biochemistry.

Cellular Effects

Studies have shown that this compound nanoparticles can cause oxidative stress, leading to inflammatory and pathological lesions in animal models .

Molecular Mechanism

It is known that this compound nanoparticles can interact with various biomolecules, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, studies have shown that this compound nanoparticles can accumulate in various tissues over time, leading to increased oxidative stress .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, studies have shown that high doses of this compound nanoparticles can cause oxidative damage, while lower doses may have less pronounced effects .

Metabolic Pathways

It is known that this compound can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound can be transported and distributed within cells and tissues. Studies have shown that this compound nanoparticles can accumulate in various tissues, including the lung, liver, kidney, and heart .

Subcellular Localization

It is known that this compound nanoparticles can interact with various cellular components, potentially affecting their activity or function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Yttrium oxide can be synthesized through various methods, including:

Sol-Gel Method: This involves the hydrolysis and condensation of yttrium alkoxides, followed by drying and calcination to obtain this compound nanoparticles.

Hydrothermal Method: This method involves the reaction of yttrium salts with a base under high temperature and pressure conditions to produce this compound.

Precipitation Method: Yttrium salts are precipitated using a base, followed by filtration, washing, and calcination to yield this compound.

Industrial Production Methods: Industrially, this compound is produced from rare earth minerals such as xenotime and monazite. The process involves the extraction of yttrium from these minerals, conversion to yttrium salts, and subsequent calcination to obtain this compound .

Analyse Chemischer Reaktionen

Yttrium oxide undergoes various chemical reactions, including:

Reduction: this compound can be reduced to yttrium metal using strong reducing agents at high temperatures.

Reaction with Acids: this compound reacts with concentrated acids to form yttrium salts.

Chlorination: this compound can be chlorinated to form yttrium chloride.

Common Reagents and Conditions:

Reducing Agents: Hydrogen gas or carbon at high temperatures.

Acids: Concentrated sulfuric acid or hydrochloric acid.

Chlorinating Agents: Chlorine gas at elevated temperatures.

Major Products:

Yttrium Metal: Obtained through reduction.

Yttrium Salts: Formed by reaction with acids.

Yttrium Chloride: Produced through chlorination.

Wissenschaftliche Forschungsanwendungen

Yttrium oxide has a wide range of scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

Yttrium oxide is compared with other similar compounds such as:

Scandium oxide (Sc₂O₃): Similar in terms of high thermal stability and resistance to water and alkalis, but this compound has a higher dielectric constant.

Lutetium oxide (Lu₂O₃): Also used in high-temperature applications, but this compound is more commonly used in phosphors and lasers.

Yttrium barium copper oxide (YBa₂Cu₃O₇): A high-temperature superconductor, whereas this compound is primarily used in non-superconducting applications.

This compound stands out due to its unique combination of high thermal stability, resistance to water and alkalis, and its versatility in various scientific and industrial applications.

Eigenschaften

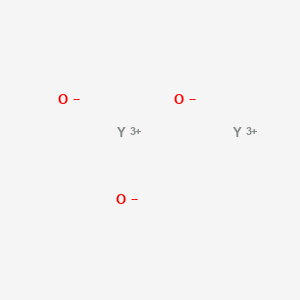

IUPAC Name |

oxygen(2-);yttrium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Y/q3*-2;2*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDFQVOCFDJEEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

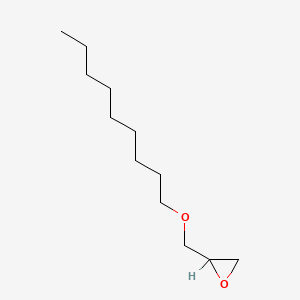

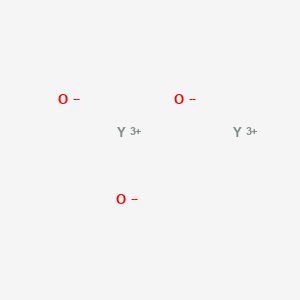

[O-2].[O-2].[O-2].[Y+3].[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Y2O3, O3Y2 | |

| Record name | yttria | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Yttria | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Yttrium(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Yttrium(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051573 | |

| Record name | Yttrium oxide (Y2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.810 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, White solid insoluble in water; [Sax] | |

| Record name | Yttrium oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Yttrium oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2050 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1314-36-9, 11130-29-3 | |

| Record name | Yttria | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yttrium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011130293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yttrium oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Yttrium oxide (Y2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yttrium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Yttrium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | YTTRIUM OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8071685XT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the chemical formula and molecular weight of yttrium oxide?

A1: this compound has the chemical formula Y2O3 and a molecular weight of 225.81 g/mol.

Q2: What is the crystal structure of this compound nanoparticles?

A2: this compound nanoparticles typically exhibit a cubic crystal structure. []

Q3: How does this compound behave as a sintering aid in alumina ceramics?

A3: While this compound exhibits a sintering-aid effect on alumina by chemically reacting with it and promoting liquid sintering, the reaction product can remain on the alumina surface, ultimately decreasing the bending strength of the resulting porous ceramic. This makes nano-yttrium oxide unsuitable for this specific application. []

Q4: Can this compound be used as a strengthening phase in corrosion-resistant steels?

A4: Research suggests that this compound (Y2O3) could be a promising candidate as a strengthening phase in corrosion-resistant steels. Thermodynamic modeling indicates that Y2O3 remains stable at high temperatures and doesn't react with common steel components. Centrifugal casting emerges as a potential method for incorporating Y2O3 into the steel matrix, potentially enhancing both mechanical and radiation-resistant properties. []

Q5: Does grinding and polishing affect the surface of dental zirconia with different this compound compositions?

A5: Studies show that while grinding and polishing dental zirconia with varying this compound content achieve a clinically acceptable surface roughness, the this compound composition itself doesn't significantly influence this roughness. []

Q6: How does the annealing temperature affect the properties of this compound thin films?

A6: Annealing this compound thin films, particularly under a hydrogen atmosphere at 450°C, significantly improves capacitance behavior without altering the film's chemical composition, except for a reduction in hydrogen content. []

Q7: How does laser roughening of silicon surfaces affect the luminescence of this compound thin films?

A7: Laser roughening of silicon surfaces enhances the luminescence of subsequently deposited europium-activated this compound thin films. The increased roughness reduces internal reflections, allowing more light to escape, thereby increasing brightness. []

Q8: What are some methods for preparing this compound powder?

A8: Various methods can be employed to prepare this compound powder:

- Precipitation: Reacting an yttrium salt solution with an alkaline solution produces yttrium hydroxide, which can be calcined to obtain this compound. Adding a surfactant during precipitation can control particle size. []

- Thermal decomposition: Heating yttrium oxalate hexahydrate under controlled conditions leads to the formation of this compound powder with high specific surface area. []

- Combustion synthesis: This method allows the production of weakly agglomerated this compound nanoparticles with good control over particle morphology. []

Q9: How can the particle size of this compound be controlled during synthesis?

A9: Particle size can be controlled through several parameters:

- Surfactants: Adding surfactants like diisooctyl sodium sulphosuccinate during synthesis can influence particle size and morphology. []

- Reaction conditions: Factors such as pH, reactant concentration, and aging time during precipitation reactions can affect particle size. [, ]

- Calcination temperature: Higher calcination temperatures typically lead to larger particle sizes and reduced specific surface area. []

Q10: What are some applications of this compound nanoparticles?

A10: this compound nanoparticles find use in various fields:

- Phosphors: this compound doped with rare-earth ions like europium or terbium exhibits luminescent properties, making it suitable for applications in displays and lighting. [, ]

- Catalysis: this compound can act as a catalyst or catalyst support in various chemical reactions. []

- Biomedicine: this compound nanoparticles show potential in bioimaging and as antimicrobial agents. [, ]

- Electronics: this compound's dielectric properties make it suitable for use in transistors and capacitors. [, ]

Q11: How is this compound used in thermal barrier coatings?

A11: this compound is a key component in thermal barrier coatings (TBCs) used in high-temperature applications, such as gas turbine engines. In these coatings, Y2O3 stabilizes the zirconia (ZrO2) phase, preventing detrimental phase transformations at high temperatures and improving the coating's durability and thermal insulation properties. []

Q12: How does the addition of this compound affect the properties of magnesium alloys?

A12: Adding yttrium and this compound nanoparticles to magnesium alloys can significantly enhance their mechanical properties, including strength and ductility. This improvement is attributed to the combined effects of solid solution strengthening and grain refinement by the yttrium, as well as the reinforcing effect of the this compound nanoparticles. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.